molecular formula C5H8N2O B1418392 (2-Methyloxazol-4-YL)methanamine CAS No. 1065073-45-1

(2-Methyloxazol-4-YL)methanamine

Cat. No. B1418392
M. Wt: 112.13 g/mol
InChI Key: ZFKWYIYSYDLCCG-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, etc. For “(2-Methyloxazol-5-yl)methanamine”, the molecular weight is 112.13 .

Scientific Research Applications

Applications in Catalysis and Synthesis

(2-Methyloxazol-4-yl)methanamine and its derivatives have been studied for their roles in catalysis and organic synthesis. For instance, ruthenium(II) complexes bearing tridentate ligands, including derivatives of (2-Methyloxazol-4-yl)methanamine, were synthesized and characterized. These complexes exhibited excellent activity and selectivity in the hydrogenation of ketones and aldehydes, highlighting their potential in catalytic applications (Sole et al., 2019). Similarly, copper(I)/O2 chemistry involving imidazole-containing tripodal tetradentate ligands, related to (2-Methyloxazol-4-yl)methanamine, led to the formation of μ-1,2-peroxo-dicopper(II) species, indicating potential applications in catalysis and synthesis (Lee et al., 2009).

Spectroscopic and Computational Studies

The compound has also been a subject of spectroscopic and computational studies. For instance, FT-IR and FT-Raman spectroscopy were used to analyze the title compound 2-{[5-(adamantan-1-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylethanamine, revealing insights into its vibrational properties and molecular interactions. The study also investigated the compound's nonlinear optical (NLO) properties, providing a deeper understanding of its electronic structure (Almutairi et al., 2015). In another study, the mechanisms of reactions involving (2-Methyloxazol-4-yl)methanamine were investigated using density functional theory, providing valuable insights into the chemical behavior and reactivity of the compound (Zhou & Li, 2019).

Safety And Hazards

For “(2-Methyloxazol-5-yl)methanamine”, the safety information includes that it has a GHS07 signal word of “Warning” and hazard statements of H302, H315, H319, H335 .

properties

IUPAC Name

(2-methyl-1,3-oxazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-4-7-5(2-6)3-8-4/h3H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKWYIYSYDLCCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301308240
Record name 2-Methyl-4-oxazolemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyloxazol-4-YL)methanamine

CAS RN

1065073-45-1
Record name 2-Methyl-4-oxazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065073-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-oxazolemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methyl-1,3-oxazol-4-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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